molecular formula C15H13ClN2O B2414999 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- CAS No. 878443-66-4

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-

Cat. No. B2414999
CAS RN: 878443-66-4
M. Wt: 272.73
InChI Key: GRGLYQCBYBNSLE-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a member of the quinoxalinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Antitumor Effects and Farnesyl Protein Transferase Inhibition

  • R115777, a derivative of 2(1H)-quinoxalinone, is a potent inhibitor of farnesyl protein transferase. It has significant antitumor effects in vivo and is currently in phase III clinical evaluation (Venet, End, & Angibaud, 2003).

Structural Analysis and Synthesis

  • Structural analysis and synthesis of 2(1H)-quinoxalinone derivatives have been conducted, including crystal structure determination and spectral analysis (Mondieig et al., 2011).
  • A novel synthetic approach for 2(1H) quinoxalinone derivatives, including 1 phenyl 3 methyl 6 N,N dibutylamino 2(1H) quinoxalinones, has been proposed, allowing for efficient synthesis with good yields (Xiao, 2001).

Antimicrobial and Antiinflammatory Activities

  • New 2(1H)-quinoxalinone derivatives were synthesized and evaluated for antimicrobial and antiinflammatory activities. Notably, a thiosemicarbazide derived from hexahydro-2(1H)-quinoxalinone showed high antibacterial activity (El-Sabbagh et al., 2009).

Biocatalytic Synthesis and Environmental Considerations

  • Innovative biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as an alternative to hazardous solvents and catalysts highlights an environmentally friendly approach (Petronijević et al., 2017).

Broad Pharmacological Applications

  • Quinoxalinone derivatives have broad pharmacological applications, including use in a variety of bioactive compounds and clinical trials (Shi et al., 2017).

Corrosion Inhibition

  • Quinoxalinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel, offering practical applications in industrial settings (Tazouti et al., 2016).

Synthesis and Pharmacological Properties

  • The synthesis of quinoxalinone derivatives and their pharmacological properties, including inhibition of aldose reductase, a target for diabetes treatment, have been explored (Yang et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been reported to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-10-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGLYQCBYBNSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878443-66-4
Record name 4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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